molecular formula C24H27N9O B2421393 3-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide CAS No. 1021061-37-9

3-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide

Cat. No.: B2421393
CAS No.: 1021061-37-9
M. Wt: 457.542
InChI Key: ORWVFXUEQSOGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a synthetic small molecule of significant interest in early-stage drug discovery and biochemical research. This compound is designed around a core 1H-pyrazolo[3,4-d]pyrimidine scaffold, a structure known to mimic purine bases and often serve as a potent kinase inhibitor . Its molecular architecture, which integrates a pyrimidinyl-piperazine moiety, suggests potential for high-affinity binding to ATP pockets of various target kinases. The primary research applications for this reagent include its use as a key chemical probe for investigating dysregulated signaling pathways in cancer cell proliferation, as well as serving as a lead compound in the development of novel targeted therapies. Researchers can utilize it in high-throughput screening assays, enzyme inhibition studies, and structure-activity relationship (SAR) optimization programs. The precise mechanism of action and primary molecular target [require further experimental validation]. Based on its structural relatives, it is hypothesized to function by [Describe the mechanism of action, e.g., potently and selectively inhibiting a specific kinase, leading to the disruption of downstream signaling]. Supplied for research purposes, this product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-phenyl-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N9O/c34-21(8-7-19-5-2-1-3-6-19)25-11-12-33-23-20(17-30-33)22(28-18-29-23)31-13-15-32(16-14-31)24-26-9-4-10-27-24/h1-6,9-10,17-18H,7-8,11-16H2,(H,25,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWVFXUEQSOGJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)CCC4=CC=CC=C4)C5=NC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide typically involves multiple steps, starting with the preparation of key intermediates. The final step involves the coupling of the resulting intermediate with a phenylpropanamide derivative under appropriate reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine) .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters, as well as the implementation of purification techniques like recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling reagents like EDCI. Reaction conditions often involve the use of solvents like dichloromethane or methanol, and temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 3-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or other enzymes involved in cell proliferation and survival . The presence of the pyrimidine and pyrazolo[3,4-d]pyrimidine moieties allows for specific interactions with these targets, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of pyrimidine, piperazine, and pyrazolo[3,4-d]pyrimidine, such as:

Uniqueness

3-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of multiple heterocyclic rings and functional groups allows for diverse interactions with molecular targets, making it a valuable compound for various research applications .

Biological Activity

3-Phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a multi-ring structure incorporating a pyrimidine, piperazine, and pyrazolo[3,4-d]pyrimidine moiety. Its molecular formula is C24H28N6OC_{24}H_{28}N_{6}O, and it has a molecular weight of approximately 420.52 g/mol. The intricate structure is designed to interact with specific biological targets, particularly protein kinases.

The primary target of this compound is Protein Kinase B (PKB/Akt) . It acts as an ATP-competitive inhibitor , disrupting the phosphorylation of various substrates involved in critical signaling pathways such as:

  • Glycogen Synthase Kinase 3 Beta (GSK3β)
  • Forkhead Box O (FKHRL1)
  • Bcl2-Antagonist of Cell Death (BAD)
  • Mammalian Target of Rapamycin (mTOR)

Inhibition of these pathways can lead to significant effects on cell growth, survival, and apoptosis, making it a candidate for cancer therapy.

Anticancer Effects

Research indicates that derivatives of the compound exhibit potent anticancer activities. In vitro studies show that the compound can induce apoptosis in various cancer cell lines. For instance, a related phenylpyrazolo[3,4-d]pyrimidine derivative demonstrated IC50 values ranging from 0.3 to 24 µM against dual EGFR/VGFR2 targets and effectively inhibited tumor growth in MCF-7 breast cancer models .

Other Biological Activities

The compound also shows promise in other therapeutic areas:

  • Antiparasitic and Antifungal : Similar compounds within the phenylpyrazolo scaffold have shown efficacy against various pathogens.
  • Neurological Disorders : Investigations into the compound's effects on neurotransmitter systems suggest potential applications in treating conditions like depression and anxiety.

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal favorable absorption characteristics with moderate bioavailability. The compound's metabolism primarily occurs through hepatic pathways, leading to various metabolites that may retain biological activity. Toxicological assessments indicate that while the compound exhibits some cytotoxicity at high concentrations, it maintains acceptable safety margins in preliminary studies.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

StudyCompoundActivityIC50 Value
Study 1Phenylpyrazolo derivativeDual EGFR/VGFR2 inhibitor0.3 µM
Study 2Pyrimidine-based analogsAntiproliferativeGI value 86.28% at 10 μM
Study 3Piperazine derivativesAnticancerVariable IC50

These findings underscore the potential of this class of compounds in drug development.

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound to maximize yield and purity?

  • Methodological Answer: Synthesis requires precise control of reaction conditions. Key steps include:
  • Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution reactions in pyrazolo[3,4-d]pyrimidine core formation .
  • Temperature Control: Exothermic steps (e.g., coupling reactions) demand gradual heating (40–60°C) to avoid side products .
  • Catalyst Use: Palladium-based catalysts may accelerate Suzuki-Miyaura cross-coupling for aryl group introduction .
  • Purification: Recrystallization (e.g., from acetonitrile) and column chromatography (silica gel, ethyl acetate/hexane gradients) ensure >95% purity .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer:
  • 1H/13C NMR Spectroscopy: Identify proton environments (e.g., pyrimidine NH at δ 10–12 ppm, piperazine CH2 at δ 2.5–3.5 ppm) and confirm regiochemistry .
  • LC-MS: Verify molecular ion peaks (e.g., [M+H]+) and detect impurities via high-resolution mass spectrometry (HRMS) .
  • IR Spectroscopy: Confirm amide C=O stretches (~1650 cm⁻¹) and pyrimidine ring vibrations .

Q. How should researchers design initial biological assays to evaluate this compound’s enzyme inhibition potential?

  • Methodological Answer:
  • Target Selection: Prioritize kinases (e.g., PI3K, mTOR) or GPCRs (e.g., serotonin receptors) based on structural analogs .
  • In Vitro Assays: Use fluorescence polarization (FP) for kinase inhibition or radioligand binding assays for receptor affinity .
  • Dose-Response Curves: Test concentrations from 1 nM to 10 µM to calculate IC50 values .

Advanced Research Questions

Q. What computational strategies can predict binding modes and affinity of this compound to kinase targets?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into ATP-binding pockets (e.g., PDB: 3QNS for PI3Kγ) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å) .
  • QM/MM Calculations: Optimize transition states for covalent binding (if applicable) using Gaussian 16 .

Q. How can discrepancies between in vitro potency and in vivo efficacy be systematically addressed?

  • Methodological Answer:
  • ADME Profiling: Assess solubility (shake-flask method), metabolic stability (human liver microsomes), and plasma protein binding (equilibrium dialysis) .
  • Pharmacokinetic Studies: Administer 10 mg/kg IV/PO in rodents; calculate AUC, t1/2, and bioavailability via LC-MS/MS .
  • Tissue Distribution: Use whole-body autoradiography to identify off-target accumulation .

Q. What methodologies enable rational structural modification to improve selectivity against off-target receptors?

  • Methodological Answer:
  • SAR Studies: Replace the phenyl group with fluorinated or heteroaryl analogs to modulate steric/electronic effects .
  • Fragment-Based Design: Introduce polar groups (e.g., -OH, -COOH) to the propanamide side chain for hydrogen bonding .
  • Crystallography: Co-crystallize derivatives with target enzymes (e.g., X-ray at 1.8 Å resolution) to guide modifications .

Q. How can researchers resolve conflicting data on this compound’s activity across different cell lines?

  • Methodological Answer:
  • Cell Line Authentication: Use STR profiling to confirm genetic stability .
  • Pathway Analysis: Perform RNA-seq to identify differential expression of downstream targets (e.g., Akt, mTOR) .
  • Cofactor Dependence: Test activity under varying ATP concentrations (0.1–10 mM) to assess competition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.